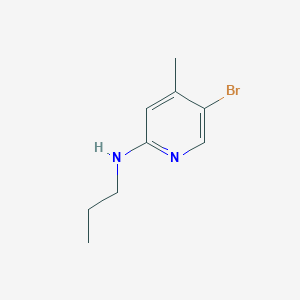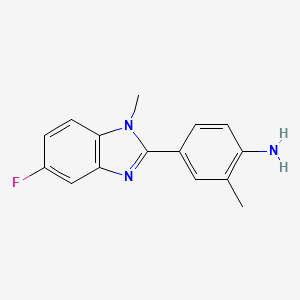
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Übersicht
Beschreibung
The compound “2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” has a similar structure . It has a molecular weight of 256.27 and a molecular formula of C15H13FN2O .
Molecular Structure Analysis
The molecular structure of “2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” consists of a benzodiazole ring with a fluorine atom and a methyl group attached, as well as a phenol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol” are not fully detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Positron Emission Tomography (PET) Probes for Alzheimer's Disease
Radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to the chemical structure , have been synthesized and evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for Aβ(1-42) aggregates, confirming their utility in imaging studies to differentiate Alzheimer's disease from other neurodegenerative disorders (Cui et al., 2012).
Antimicrobial and Antioxidant Activities
Benzothiazoles and pyrazoles, structurally related to the compound of interest, have shown better pharmacological activity. Novel derivatives have been synthesized, characterized, and screened for their antimicrobial and antioxidant activities, indicating potential for the development of new therapeutic agents (Raparla et al., 2013).
Antitumor Properties
Fluorinated benzothiazole derivatives have demonstrated potent cytotoxicity in vitro against certain cancer cell lines, suggesting their applicability in cancer therapy. The synthesis of these compounds involves modifications to enhance their biological properties and selectivity for malignant cells (Hutchinson et al., 2001).
Fluorescence in Material Science
Derivatives of benzothiazole, including those incorporating fluorine atoms, have been explored for their fluorescence properties. These compounds emit blue light, which is of interest for applications in optoelectronic devices and sensors (Mahadevan et al., 2014).
Antimycobacterial Activity
Compounds containing fluorinated benzothiazole structures have exhibited promising antimicrobial activity, particularly against mycobacterial species. This suggests potential applications in the development of new treatments for tuberculosis and other mycobacterial infections (Sathe et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(5-fluoro-1-methylbenzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c1-9-7-10(3-5-12(9)17)15-18-13-8-11(16)4-6-14(13)19(15)2/h3-8H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCORZBHCUCBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(N2C)C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
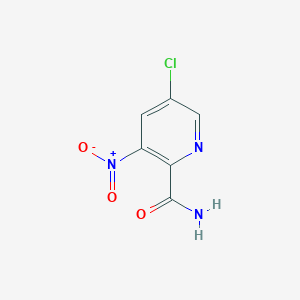
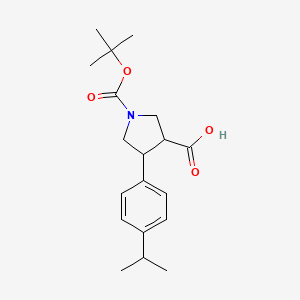
![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
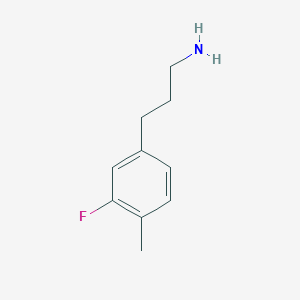
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)
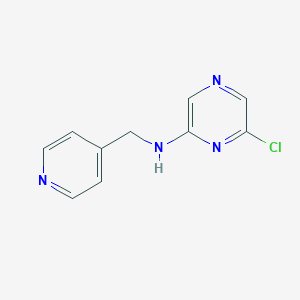
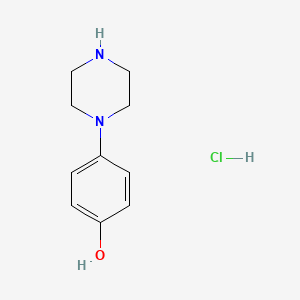
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)
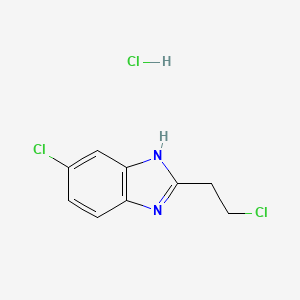
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
